1-[4-(3-Bromopropoxy)-2-hydroxy-3-propylphenyl]ethanone
Overview
Description
1-[4-(3-Bromopropoxy)-2-hydroxy-3-propylphenyl]ethanone is a chemical compound with the molecular formula C14H19BrO3 and a molecular weight of 315.21 g/mol . This compound is known for its versatile properties and is widely used in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-Bromopropoxy)-2-hydroxy-3-propylphenyl]ethanone typically involves the reaction of 3-bromopropanol with 4-hydroxy-3-propylacetophenone under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-Bromopropoxy)-2-hydroxy-3-propylphenyl]ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new compounds with different functional groups replacing the bromine atom.
Scientific Research Applications
1-[4-(3-Bromopropoxy)-2-hydroxy-3-propylphenyl]ethanone has a wide range of applications in scientific research :
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of 1-[4-(3-Bromopropoxy)-2-hydroxy-3-propylphenyl]ethanone involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The bromine atom in the compound plays a crucial role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(3-Chloropropoxy)-2-hydroxy-3-propylphenyl]ethanone
- 1-[4-(3-Fluoropropoxy)-2-hydroxy-3-propylphenyl]ethanone
- 1-[4-(3-Iodopropoxy)-2-hydroxy-3-propylphenyl]ethanone
Uniqueness
1-[4-(3-Bromopropoxy)-2-hydroxy-3-propylphenyl]ethanone is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom enhances the compound’s ability to participate in substitution reactions and affects its overall chemical behavior.
Properties
IUPAC Name |
1-[4-(3-bromopropoxy)-2-hydroxy-3-propylphenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrO3/c1-3-5-12-13(18-9-4-8-15)7-6-11(10(2)16)14(12)17/h6-7,17H,3-5,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGBHKZRLWJAOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)OCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379461 | |
Record name | 1-[4-(3-bromopropoxy)-2-hydroxy-3-propylphenyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40786-20-7 | |
Record name | 1-[4-(3-bromopropoxy)-2-hydroxy-3-propylphenyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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